Product packaging for Lead(II) isooctanoate(Cat. No.:CAS No. 64504-12-7)

Lead(II) isooctanoate

Cat. No.: B1588048
CAS No.: 64504-12-7
M. Wt: 494 g/mol
InChI Key: DMTRWFMFBIMXBX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Organolead Carboxylate Research

The study of organolead compounds dates back to the mid-19th century, with the first synthesis of an organolead compound, hexaethyldilead, occurring in 1858. wikipedia.org Research into organolead carboxylates, a specific subgroup, gained momentum with the burgeoning chemical industry's need for versatile catalysts and stabilizers. Initially, research focused on simple lead salts of carboxylic acids, exploring their synthesis and basic properties.

The development of various industrial applications, particularly in the production of polymers and coatings, spurred further investigation into more complex lead carboxylates like lead(II) isooctanoate. These compounds offered improved solubility in organic media compared to their simpler counterparts, a crucial property for their use as additives. ontosight.ai The historical trajectory of research reflects a shift from fundamental synthesis to a more application-driven investigation of their catalytic and stabilizing properties.

Scope and Significance within Contemporary Chemical Science

In contemporary chemical science, this compound is primarily recognized for its role as a catalyst and a heat stabilizer. Its most significant application has been as a heat stabilizer in polyvinyl chloride (PVC) plastics. ontosight.aiontosight.ai It helps prevent the degradation of the polymer when exposed to heat and light. ontosight.ai Another key area of application is its use as a drying agent, or siccative, in paints, coatings, and inks, where it catalyzes the oxidative cross-linking of drying oils, facilitating the formation of a solid film. ontosight.ai

The compound is also utilized in the formulation of high-pressure lubricants and greases, where it imparts anti-wear properties. pmarketresearch.com Research continues to explore the catalytic potential of this compound in various organic reactions. However, due to the recognized toxicity of lead compounds, a significant portion of current research is also directed towards developing safer, lead-free alternatives. ontosight.aiontosight.ai This has led to increased investigation into stabilizers based on other metals like calcium and zinc. ontosight.ai

A notable area of modern research involves the study of irradiation damage in colloidal particles of lead isooctanoate, which is investigated using techniques like electron diffraction and electron energy loss spectroscopy to understand the structural and chemical transformations that occur. edpsciences.org

Structural and Chemical Classification within Organometallic Chemistry

This compound is classified as an organometallic compound, specifically a metal carboxylate. The term "organometallic" refers to compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. wikipedia.org In the case of this compound, the lead atom is in the +2 oxidation state and is ionically bonded to two isooctanoate anions. nih.govwikipedia.org

The chemical formula for this compound is Pb(C₈H₁₅O₂)₂. ontosight.ai Isooctanoic acid is a branched-chain carboxylic acid, and the presence of these branched alkyl groups contributes to the compound's solubility in nonpolar organic solvents. ontosight.ai Structurally, the lead ion is coordinated to the carboxylate groups of the isooctanoate ligands. ontosight.ai While lead can exist in a +4 oxidation state in many organolead compounds, the +2 state is more common in its inorganic compounds and in salts with carboxylic acids. wikipedia.orgwikipedia.org

The C–Pb bond is significantly weaker and longer than the C–C bond, which is a general characteristic of heavier elements in the carbon group. wikipedia.org This inherent weakness of the carbon-metal bond is a key factor in the reactivity and, in some cases, the toxicity of organolead compounds.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Namebis(6-methylheptanoyloxy)lead
CAS Number93981-67-0
Molecular FormulaC₁₆H₃₀O₄Pb
Molecular Weight493.6 g/mol

Data sourced from PubChem and ECHA. nih.goveuropa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O4P B1588048 Lead(II) isooctanoate CAS No. 64504-12-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lead(2+);6-methylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Pb/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTRWFMFBIMXBX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64504-12-7, 93981-67-0
Record name Isooctanoic acid, lead salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064504127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lead(II) isooctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctanoic acid, lead salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lead(II) isooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes for Lead(II) Isooctanoate

The synthesis of this compound, a metal carboxylate, can be achieved through several chemical pathways. These routes range from traditional precipitation and exchange reactions to more advanced methods like solvothermal synthesis. The chosen methodology often depends on the desired product purity, morphology, and scale of production.

Precipitation reactions represent a common and straightforward method for synthesizing insoluble salts like this compound. This approach typically involves the reaction of a soluble lead(II) salt with a source of isooctanoate anions in a suitable solvent, usually water. libretexts.org

A general representation of this reaction involves combining aqueous solutions of lead(II) nitrate (B79036) and an alkali metal salt of isooctanoic acid, such as sodium isooctanoate. The this compound, being insoluble in water, precipitates out of the solution and can be subsequently isolated through filtration, washing, and drying. libretexts.org The driving force for this reaction is the formation of the low-solubility lead salt. libretexts.org The choice of the initial lead salt is often lead(II) nitrate, as many other lead compounds are themselves insoluble. libretexts.org

The reaction can be generalized as: Pb(NO₃)₂(aq) + 2 RCOONa(aq) → Pb(RCOO)₂(s) + 2 NaNO₃(aq) (where RCOO⁻ represents the isooctanoate anion)

Control over parameters such as reactant concentration, temperature, and rate of addition can influence the particle size and morphology of the resulting precipitate.

Ligand exchange and double decomposition are fundamental reaction types for the formation of lead(II) carboxylates. Double decomposition, or metathesis, is effectively the basis for the precipitation method described above, involving the exchange of ions between two soluble salts to form an insoluble product. google.com

Ligand exchange provides an alternative route, often starting from a different lead carboxylate, such as lead(II) acetate (B1210297). chemdad.comchemicalbook.com In this process, isooctanoic acid is reacted with lead(II) acetate. The isooctanoate ligand displaces the acetate ligand coordinated to the lead(II) ion. This reaction can often be driven to completion by removing the displaced acetic acid, for instance, through distillation. The general mechanism involves the nucleophilic attack of the carboxylate group from isooctanoic acid on the lead center. wikipedia.orgwikipedia.org

Another common method involves the direct reaction of lead(II) oxide (PbO) with isooctanoic acid. chemdad.comontosight.aiontosight.ai This can be considered a type of acid-base reaction where the basic lead oxide reacts with the carboxylic acid to form the lead salt and water. libretexts.org

PbO(s) + 2 RCOOH(l) → Pb(RCOO)₂(s/l) + H₂O(l)

This direct method is often used in industrial settings and can be performed with or without a solvent. Heating the mixture facilitates the reaction and helps to remove the water byproduct. ontosight.ai

Solvothermal and hydrothermal methods are advanced techniques used to synthesize crystalline materials from substances that are not readily soluble in traditional solvents at ambient conditions. rsc.org These methods involve carrying out the synthesis in a sealed vessel (an autoclave) where a solvent is heated above its boiling point, leading to increased pressure and enhanced solvating power. rsc.orgnih.gov When water is the solvent, the method is termed hydrothermal synthesis. rsc.orgscirp.orgacs.orgrsc.orgtandfonline.com

For lead carboxylates, these pathways allow for the reaction of lead sources like lead(II) acetate or lead(II) oxide with various carboxylic acids to form well-defined crystalline structures. rsc.orgacs.org Research on various lead carboxylates has shown that factors such as the solvent system (e.g., water, dimethylformamide, methanol), temperature, and the structure of the carboxylate ligand itself can significantly influence the dimensionality and coordination geometry of the resulting product, yielding structures from simple monomers to complex 2D or 3D coordination polymers. nih.govacs.orgresearchgate.net For example, solvothermal reactions of lead oxide with substituted benzoic acids have yielded a variety of lead oxide carboxylates with different structural dimensionalities. acs.orgfigshare.com While specific studies focusing solely on this compound via these methods are not prevalent, the principles derived from the synthesis of other lead carboxylates are directly applicable. rsc.org A hypothetical solvothermal synthesis of this compound could involve heating a mixture of lead(II) oxide or lead(II) acetate with isooctanoic acid in a suitable solvent like ethanol (B145695) or a water/acetonitrile mixture to temperatures around 120-180 °C. nih.gov

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key considerations include maximizing atom economy, using less hazardous reagents, and minimizing waste and energy consumption. rsc.org

The direct reaction of lead(II) oxide with isooctanoic acid exemplifies a high atom economy, as the only byproduct is water: PbO + 2 C₇H₁₅COOH → Pb(C₇H₁₅COO)₂ + H₂O

This method, especially when performed without a solvent, is preferable to precipitation or double decomposition reactions, which generate salt byproducts (e.g., sodium nitrate) that require separation and disposal. rsc.org Choosing starting materials with lower toxicity is another principle, although this is challenging given the inherent toxicity of lead compounds. industrialchemicals.gov.au Minimizing energy consumption can be achieved by optimizing reaction conditions to proceed at lower temperatures or for shorter durations. Furthermore, the selection of solvents is crucial; if a solvent is necessary, greener options are preferred over more hazardous organic solvents. rsc.org

Elucidation of Reaction Mechanisms in Organolead Carboxylate Formation

The formation of organolead carboxylates like this compound proceeds through mechanisms dictated by the chosen synthetic route.

Acid-Base Reaction: In the reaction between lead(II) oxide and isooctanoic acid, the mechanism is fundamentally an acid-base neutralization. libretexts.org The carboxylic acid protonates the oxide ion (O²⁻) to form water, and the resulting lead(II) cation (Pb²⁺) then coordinates with the isooctanoate anions (C₇H₁₅COO⁻).

Ionic Precipitation/Double Decomposition: For precipitation reactions, the mechanism is a straightforward ionic metathesis in solution. Soluble lead(II) salts and soluble isooctanoate salts dissociate into their respective ions (Pb²⁺, NO₃⁻, Na⁺, C₇H₁₅COO⁻). When the solutions are mixed, the low solubility of this compound causes it to precipitate as the Pb²⁺ and C₇H₁₅COO⁻ ions combine.

Optimization of Process Parameters for Research-Scale Synthesis

The optimization of process parameters is critical for maximizing yield, ensuring purity, and achieving desired product characteristics in the synthesis of this compound. Key parameters include temperature, reaction time, stoichiometry, and solvent choice. The table below outlines typical considerations for optimizing the synthesis, drawing analogies from similar metal carboxylate production processes. google.compatsnap.com

ParameterInfluence on SynthesisTypical Optimization Range/Considerations
Temperature Affects reaction rate and can influence product crystallinity and side reactions. Higher temperatures generally increase the reaction rate.For direct reaction of PbO with isooctanoic acid, temperatures of 110-140°C are often employed to drive off water. For precipitation, reactions are often run at or near room temperature to maximize insolubility.
Reactant Stoichiometry/pH The molar ratio of lead source to isooctanoic acid affects yield and purity. An excess of one reactant may be used to drive the reaction to completion but can complicate purification. In aqueous precipitation, pH control is crucial.A slight excess of isooctanoic acid may be used in direct synthesis to ensure complete conversion of the lead oxide. In precipitation methods derived from saponification, a pH of 7-8 is often targeted for the initial sodium isooctanoate solution. patsnap.com
Reaction Time Sufficient time is needed for the reaction to go to completion. Incomplete reactions lead to lower yields and product contamination with starting materials.Typically ranges from 40 minutes to several hours, depending on the temperature and mixing efficiency. Reaction progress can be monitored by the disappearance of a reactant (e.g., solid PbO) or cessation of water formation. google.compatsnap.com
Solvent The solvent solubilizes reactants and facilitates heat transfer. In precipitation, it is the medium from which the product precipitates. In other methods, a non-polar solvent like toluene (B28343) may be used.Water is common for precipitation reactions. Toluene or xylene can be used for direct synthesis to aid in azeotropic removal of water. Solvent-free (neat) conditions are often preferred for atom economy. rsc.org
Agitation/Mixing Ensures homogeneity and improves contact between reactants, which is especially important in heterogeneous reactions (e.g., solid PbO in liquid acid).Continuous stirring is necessary throughout the reaction to maintain a uniform temperature and reactant distribution.

Control over Purity and Stoichiometry in Synthesis

The synthesis of this compound with high purity and precise stoichiometry is crucial for its consistent performance in various industrial applications, from catalysts in polyurethane production to stabilizers in PVC. pmarketresearch.com However, achieving a well-defined compound can be challenging due to the complex coordination chemistry of lead(II) carboxylates and the potential for side reactions. mdpi.comgoogle.com The final product's composition, particularly the exact ratio of lead to isooctanoate, can vary significantly depending on the synthetic route and reaction conditions employed. google.com

A primary method for synthesizing this compound involves the reaction of a lead source, typically lead(II) oxide (PbO), with isooctanoic acid or its common isomer, 2-ethylhexanoic acid. ontosight.aiatamanchemicals.com The fundamental reaction aims to produce the neutral salt with a 1:2 molar ratio of lead to carboxylate. However, deviations from this ideal stoichiometry are common, leading to products of variable composition. google.com

Key factors influencing the purity and stoichiometry include the presence of water, reaction temperature, solvent choice, and the molar ratio of reactants. mdpi.com For instance, the presence of water can facilitate the formation of basic lead salts, where hydroxide (B78521) or oxide ions are incorporated into the structure, altering the stoichiometry. industrialchemicals.gov.auindustrialchemicals.gov.au Similarly, the choice of solvent can influence the coordination environment of the lead ion and the solubility of reactants and products, thereby affecting the reaction outcome. mdpi.com

Key Control Strategies:

Stoichiometric Ratio of Reactants: Precise control over the initial molar ratio of the lead compound to the carboxylic acid is a fundamental step. While a 1:2 ratio is theoretically required, some methods employ a stoichiometric excess of the carboxylic acid to drive the reaction to completion and prevent the formation of basic lead salts. google.comgoogle.com

Anhydrous Conditions: To prevent the formation of basic lead isooctanoates and other hydrated species, conducting the synthesis under anhydrous (water-free) conditions is critical. This involves using dried reactants and solvents.

Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, can prevent oxidative side reactions and degradation of the product, particularly at elevated temperatures. google.comgoogle.com

Solvent Selection: The choice of solvent can impact reaction rates and product purity. While traditional methods may use solvents like toluene, innovations are moving towards solvent-free syntheses, such as using molten salt reactors, which can reduce impurities and improve environmental credentials. pmarketresearch.com

Temperature Control: The reaction temperature must be carefully controlled. It needs to be high enough to ensure a reasonable reaction rate but low enough to prevent thermal decomposition of the reactants or the final product. google.com

Mechanistic Considerations and Impurity Formation

The reaction between lead(II) oxide and isooctanoic acid is a neutralization reaction. Mechanistically, the carboxylic acid protonates the oxygen of the lead oxide, forming water and the lead(II) cation, which then coordinates with the carboxylate anions.

However, side reactions can lead to impurities. As mentioned, the presence of water can lead to the formation of basic salts. Furthermore, because "isooctanoic acid" is often a mixture of isomers, the final product can be a mixture of lead salts of these different isomers. industrialchemicals.gov.auindustrialchemicals.gov.au The complex nature of lead carboxylates means they often resist crystallization, which makes purification by this standard method challenging and can result in products with inconsistent metal content from batch to batch. google.com

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, more controlled synthetic routes have been developed. One patented approach involves the reaction of an organometallic lead compound with a stoichiometric excess of the carboxylic acid. google.comgoogle.com This method, conducted under an inert atmosphere, allows for the thermal decomposition of the organometallic precursor to form the metal carboxylate with higher purity and more reliable stoichiometry. google.comgoogle.com This eliminates the variability often seen with standard salt metathesis or acid-base reaction routes. google.com

Analytical Verification

Verifying the purity and stoichiometry of the synthesized this compound is essential. A combination of analytical techniques is typically employed.

Analytical Technique Purpose Typical Findings
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of the carboxylate salt and the absence of unreacted carboxylic acid. Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic asymmetric and symmetric COO⁻ stretching bands. mdpi.com
Elemental Analysis (e.g., ICP-OES) To determine the precise weight percentage of lead in the compound, thereby verifying the stoichiometry. The measured lead content should match the theoretical value for the desired stoichiometric formula (e.g., Pb(C₈H₁₅O₂)₂). Commercial grades often specify a lead content range. strem.com
Thermogravimetric Analysis (TGA) To assess the thermal stability and decomposition profile of the compound, which can be indicative of its purity and composition. Provides information on the temperature at which the compound degrades and can help identify the presence of residual solvent or water.
Nuclear Magnetic Resonance (NMR) Spectroscopy To characterize the organic (carboxylate) portion of the molecule and confirm the absence of organic impurities.Can be used to analyze the ratio of different isomers if a mixture of isooctanoic acids was used.

By carefully controlling reaction parameters and employing advanced synthetic and analytical methods, it is possible to produce this compound with a high degree of purity and a well-defined stoichiometric composition, ensuring its reliability for high-performance applications.

Applications in Advanced Materials and Industrial Processes: Research Perspectives

Catalytic Applications and Reaction Engineering

The catalytic prowess of lead(II) isooctanoate is notable in several areas of organic synthesis, primarily driven by the Lewis acidic nature of the lead(II) center, which can coordinate to and activate organic molecules.

Role as Polymerization Catalysts in Organic Synthesis

This compound serves as an effective catalyst in specific polymerization reactions. Its primary application in this domain is in the production of polyurethanes. pmarketresearch.comfcad.com In the manufacturing of polyurethane foams, which are critical materials for insulation, automotive seating, and furniture, this compound accelerates the reaction rates, ensuring the structural integrity of the foam. pmarketresearch.com Its use allows for a reduction in curing time by as much as 15-20% compared to some non-lead alternatives, a significant factor in high-volume production. pmarketresearch.com The global polyurethane market's growth, driven by demands for energy efficiency and lightweight materials, has sustained the demand for this catalyst, particularly in high-performance formulations. pmarketresearch.com

Beyond polyurethanes, this compound is also cited as a potential catalyst for the polymerization of hydroxy acids, such as in the formation of poly(glycolic acid) (PGA), a biodegradable polymer with applications in the medical and packaging industries. asiapaintsingapore.com While detailed mechanisms for lead-catalyzed ring-opening polymerization are not extensively published, the process is analogous to that of other metal carboxylates like stannous octoate. In such mechanisms, the metal ion of the catalyst coordinates with an oxygen atom on the monomer (like a cyclic ester), which facilitates the ring-opening step required for polymerization.

Investigation of Catalytic Activity in Specific Organic Transformations

The utility of this compound extends to more specific organic reactions beyond bulk polymerization. In polyurethane systems, it can act as an auxiliary catalyst alongside tertiary amines to speed up the curing and reaction of carbamates. mingxupu.com This co-catalyst role is crucial for fine-tuning reaction profiles to achieve desired material properties.

Another significant, albeit different, application is in the formulation of lubricant additives. pmarketresearch.com this compound is valued for its extreme-pressure properties when added to greases and lubricants designed for heavy machinery, such as that used in mining and aerospace. pmarketresearch.com In these applications, it helps to reduce wear in components operating under high-temperature (above 150°C) and high-pressure conditions. pmarketresearch.com A 2022 study noted that lead-based additives were present in 18% of industrial greases used in high-temperature environments. pmarketresearch.com

Catalyst Design and Performance Enhancement Strategies

Given the environmental and health concerns associated with lead, research has been directed towards strategies that enhance the performance and safety of this compound catalysts. One innovative approach is nanoencapsulation. pmarketresearch.com A 2023 study demonstrated that encapsulating this compound within silica-based nanocapsules significantly improved safety by reducing airborne lead particulates during industrial handling. pmarketresearch.com This method also offers more precise control over the catalyst's release during polymerization, leading to better reaction consistency and a potential 15-20% reduction in the amount of lead catalyst required. pmarketresearch.com

Another area of innovation focuses on creating application-specific formulations. For instance, proprietary catalyst systems incorporating this compound have been engineered to provide enhanced thermal stability for specialized products like wire and cable insulation. pmarketresearch.com Furthermore, the choice of the carboxylate ligand itself can influence catalytic activity, suggesting that modifications to the isooctanoate structure could be a route for designing more efficient catalysts. rsc.orgdoi.org

Research in Coating and Polymer Science

In the realm of coatings and polymers, this compound performs two critical, distinct roles: as a drying agent in paints and as a thermal stabilizer in plastics like PVC.

Mechanisms of Action as Drying Agents in Polymeric Coating Systems

This compound functions as a "drier" in oil-based paints, varnishes, and coatings. fcad.comindustrialchemicals.gov.au Driers are additives that accelerate the curing of the coating, which is a process of oxidative cross-linking of drying oils. google.comguidechem.com The mechanism involves lead ions promoting the uptake of oxygen and the autoxidation of the oil's fatty acid chains. si.edu

Lead driers are particularly effective at promoting "through-drying," ensuring that the entire thickness of the paint film cures uniformly, not just the surface. si.edu This prevents wrinkling and ensures a durable, solid finish. The process is believed to involve the lead(II) ion forming coordination complexes with polar groups (like carboxylates) within the paint's binder, which helps to organize the polymer network as it forms. guidechem.comsi.edu While highly effective, especially when used with other driers like cobalt salts, its use has been curtailed due to toxicity. guidechem.com

Table 1: Comparative Performance of Metal Driers in Coatings

Drier TypePrimary FunctionKey Performance TraitTypical Use Level (as metal on non-volatile content)
Lead-based (e.g., this compound)Through-DrierPromotes uniform drying, good film hardness, flexibility.~0.5% w/w industrialchemicals.gov.au
Cobalt-basedSurface-DrierRapid surface curing, highly active.0.02-0.1%
Zirconium-basedThrough-Drier (Lead replacement)Good through-drying, improves hardness and adhesion. guidechem.com0.1-0.4%
Calcium-basedAuxiliary DrierImproves pigment wetting, reduces loss-of-dry.0.1-0.5%

Evaluation as Stabilizers in Polymer Formulations (e.g., PVC)

One of the most prominent industrial uses of this compound is as a heat stabilizer for polyvinyl chloride (PVC). pmarketresearch.com During processing at high temperatures, PVC tends to degrade, releasing hydrochloric acid (HCl) in a process called dehydrochlorination. This degradation compromises the polymer's mechanical properties and causes discoloration. researchgate.net

Lead stabilizers, including this compound, work by neutralizing the acidic HCl as it is formed. industrialchemicals.gov.au The isooctanoate salt reacts with HCl, effectively scavenging it and preventing it from catalyzing further degradation of the PVC chains. This stabilizing mechanism imparts excellent heat stability, allowing PVC to be processed at higher temperatures and extending the service life of the final products, which include pipes, window profiles, and cable insulation. pmarketresearch.com Lead-stabilized PVC also exhibits good long-term mechanical properties and low water absorption. However, due to the toxicity of lead, there has been a significant shift towards alternative stabilizer systems, such as those based on calcium or zinc, in many regions. google.com

Development and Characterization of Lead-Reduced and Lead-Free Alternatives

The industrial use of this compound, particularly as a drier in coatings and a heat stabilizer in PVC, has been curtailed by regulations due to the toxicity of lead. ontosight.ai This has spurred significant research into the development and characterization of safer, lead-free alternatives. The primary focus has been on metal carboxylates that can replicate the catalytic and stabilizing functions of lead without its adverse health and environmental impacts.

Key alternatives that have been extensively studied include zirconium, strontium, and bismuth-based compounds, as well as emerging bio-based metal carboxylates.

Zirconium-Based Alternatives: Zirconium octoate (also referred to as zirconium isooctanoate) has emerged as a prominent lead-free auxiliary drier in paints and varnishes. atamanchemicals.comdesirechemicals.comatamanchemicals.com It is often used in combination with primary driers like cobalt-based compounds to enhance performance. atamanchemicals.com Research characterizes zirconium octoate as a strong cross-linking agent that improves film hardness, adhesion, and water resistance by stabilizing ester linkages in the coating's media. desirechemicals.comatamanchemicals.com

However, its performance characteristics differ from lead. While it provides good gloss and color retention, it is less effective under adverse drying conditions of low temperature and high humidity. atamanchemicals.comdesirechemicals.comatamanchemicals.com Studies recommend specific replacement ratios; for instance, replacing 4 parts of lead metal with 3 parts of zirconium metal by weight. goldstab.com To counteract potential "loss of dry" issues during storage, research suggests increasing the level of calcium driers in the formulation. goldstab.com A Chinese patent outlines a method for producing non-toxic zirconium octoate specifically to replace lead-based driers and heat stabilizers like lead isooctanoate in PVC applications. google.com

Strontium and Bismuth-Based Alternatives: Strontium-based driers are considered another excellent alternative, providing "loss of dry" properties equivalent to lead. goldstab.com Research indicates that strontium is a more efficient drier, with a recommended replacement level of one part strontium to three parts lead, achieving comparable performance in drying time and stability. goldstab.com

Bismuth isooctanoate is noted for having technical characteristics very similar to organic lead compounds, making it a viable substitute as a drier and a catalyst in polyurethane systems. sn-tin.com It offers good hydrolytic stability, which is advantageous in aqueous polyurethane dispersions. sn-tin.com In some composite material research, bismuth isooctanoate is used as a catalyst in the synthesis of modified epoxy resins. mdpi.com

Bio-Based Alternatives: A newer area of research focuses on sustainable and green chemistry alternatives. Bio-based metal carboxylates derived from vegetable oils, such as those from linseed and soybean, are being developed. techscience.comresearchgate.net These alternatives are gaining traction for polyurethane production, aiming to match the catalytic performance of traditional metal carboxylates. techscience.com Research in this area involves the synthesis and characterization of bio-based polyester (B1180765) polyols and their subsequent use in creating polyurethanes. researchgate.netthescipub.comresearchgate.net

The following table summarizes the key characteristics of prominent lead-free alternatives compared to this compound.

Alternative CompoundPrimary ApplicationKey Characterization FindingsPerformance Notes
Zirconium Octoate Paint DrierExcellent auxiliary drier, promotes hardness and water resistance. atamanchemicals.comdesirechemicals.comLess effective in low temperature/high humidity; may require co-driers like cobalt and calcium. atamanchemicals.comgoldstab.com
Strontium Driers Paint DrierProvides "loss of dry" properties equivalent to lead; more efficient on a weight basis. goldstab.comConsidered one of the best alternatives; requires a 1:3 replacement ratio to lead. goldstab.com
Bismuth Isooctanoate PU Catalyst, DrierSimilar technical characteristics to lead catalysts; good hydrolytic stability. sn-tin.comUsed in adhesive and sealant formulations; can be combined with other metals like zinc. sn-tin.com
Bio-Based Carboxylates PU CatalystDerived from renewable resources like vegetable oils. techscience.comFocus on sustainability; properties are being optimized to match petroleum-based counterparts. researchgate.net

Utilization in Novel Material Systems

Exploration as a Precursor in Perovskite Material Fabrication (e.g., Sn-Pb alloyed systems)

While this compound itself is a component of interest, recent research has intensely focused on its tin-based analogue, stannous isooctanoate (SnOct₂), as a critical additive in the fabrication of tin-lead (Sn-Pb) alloyed perovskite solar cells. These studies provide a direct research perspective on the role of such metal carboxylates in these systems. Sn-Pb perovskites are investigated for their potential to create more environmentally friendly and efficient solar cells compared to purely lead-based versions. researchgate.net

A key challenge in Sn-Pb perovskite fabrication is the rapid and undesirable oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and degrades device performance. Research published in Nano Energy and other journals demonstrates that using a low dose of stannous isooctanoate as an additive can effectively inhibit this oxidation. jim.org.cnsciengine.com In a two-step preparation process for Sn-Pb alloyed perovskite films, stannous isooctanoate was introduced to replace the more common but problematic antioxidant, stannous fluoride (B91410) (SnF₂). jim.org.cnsciengine.com Excessive SnF₂ can deteriorate the quality of the perovskite film. researching.cn

Detailed research findings indicate that the introduction of stannous isooctanoate leads to significant improvements in the material's characteristics:

Improved Crystallization and Morphology: The additive helps improve the crystallization quality of the perovskite film, leading to a larger average grain size (up to 850 nm) and a reduction in the number of grain boundaries. jim.org.cnsciengine.com

Enhanced Stability: Films with stannous isooctanoate demonstrated excellent oxidation resistance, retaining 93.5% of their Sn²⁺ content after seven days of storage in a glove box. jim.org.cnsciengine.com

Reduced Defect Density: The additive lowers the trap state density in the material, with one study reporting a reduction from 7.20×10¹⁵ cm⁻³ to 4.74×10¹⁵ cm⁻³, which suppresses non-radiative recombination and improves efficiency. jim.org.cnsciengine.comresearching.cn

These material improvements translate directly into enhanced device performance. A Sn-Pb alloyed perovskite solar cell supplemented with 0.030 mmol of stannous isooctanoate achieved a power conversion efficiency (PCE) of 17.25%, significantly higher than the 11.63% PCE of a device using a standard SnF₂ additive. jim.org.cnsciengine.com Furthermore, the device retained over 70% of its initial efficiency after 50 days of storage in a nitrogen atmosphere. jim.org.cnsciengine.com

Research ParameterFinding with Stannous Isooctanoate (SnOct₂) AdditiveReference
Oxidation Inhibition Effectively inhibits Sn²⁺ oxidation, replacing excessive SnF₂. jim.org.cnsciengine.com
Average Grain Size Increased to 850 nm. jim.org.cnsciengine.com
Defect State Density Reduced from 7.20×10¹⁵ cm⁻³ to 4.74×10¹⁵ cm⁻³. jim.org.cnsciengine.com
Power Conversion Efficiency (PCE) Achieved 17.25% (compared to 11.63% with SnF₂). jim.org.cnsciengine.com
Long-term Stability Retained >70% of initial PCE after 50 days in N₂. jim.org.cnsciengine.com

Applications in Inorganic Material Synthesis and Nanomaterial Precursors

Research into the use of this compound as a precursor for inorganic materials and nanomaterials is an emerging field. Its solubility in organic solvents makes it a candidate for incorporation into various matrices before being converted into an inorganic phase through processes like pyrolysis. ontosight.ai

One area of investigation involves its use in polymer composites. A study on siloxane-modified epoxy/phenolic composites used bismuth isooctanoate, a close chemical relative, as a catalyst during the synthesis of the modified resin. mdpi.com The research suggests that such organometallics can serve as organic precursors for inorganic elements within the composite. Upon heating, these precursors form uniformly distributed "in situ" pyrolysis products (e.g., C/Si/O hybrids), which then co-sinter with inorganic fillers. This process significantly enhances the post-heat mechanical properties of the material. mdpi.com

Although direct research is limited, the use of this compound has been reported in the production of certain types of glass, where it is added to impart specific optical properties. industrialchemicals.gov.au Furthermore, there is an established use of lead soaps as stabilizers in PVC, where they are held within the polymer matrix to prevent thermal degradation. ontosight.aiindustrialchemicals.gov.au While not strictly a nanomaterial precursor application, this demonstrates its role in modifying material properties at a molecular level.

The development of nano-enabled materials also presents a research avenue. For instance, while not for synthesis, nanoencapsulation of lead isooctanoate within silica-based nanocapsules has been studied as a method to reduce worker exposure during industrial handling, showcasing the interface between the compound and nanomaterials. europa.eu

Other Industrial Research Applications

Investigations as an Additive in Lubricant Formulations

This compound and related lead soaps have been investigated for their potential use as additives in specialized lubricant formulations. industrialchemicals.gov.au Lead soaps, a class of metal salts of fatty acids, are known for their applications in lubricants, particularly those designed for high-pressure conditions. industrialchemicals.gov.au For example, dibasic lead stearate, a similar lead soap, has been used internationally in high-pressure lubricants. industrialchemicals.gov.au

The research in this area often focuses on enhancing the anti-wear and extreme pressure (EP) properties of lubricating oils. The addition of metal-organic compounds can create a protective film on metal surfaces, preventing seizure and reducing friction under heavy loads. While specific research focusing solely on this compound is not extensively published, the broader category of lead compounds has been a subject of study. For instance, bismuth isooctanoate is noted as a potential lubricating oil additive. sn-tin.com

Modern research is also exploring novel lubricant formulations to prevent phenomena like low-speed pre-ignition (LSPI) in high-compression engines, though these studies often focus on ashless additives or different metal-based detergents. google.com The use of lead-based additives in consumer and many industrial lubricants has decreased significantly due to environmental regulations, shifting research toward less toxic alternatives.

Research on its Role in Fuel Combustion Enhancement

Metal carboxylates, including various isooctanoates, are actively researched for their role as combustion aids in fuels. fcad.com These additives are investigated for their ability to enhance combustion efficiency, which can lead to reduced carbon deposits, lower harmful emissions, and improved fuel economy. fcad.com The metal component of the isooctanoate often acts as a catalyst during the combustion process.

While broad statements confirm that isooctanoates and neodecanoates are used as fuel combustion aids, specific research singling out this compound is less common. fcad.com However, related compounds are subjects of investigation. A Chinese patent for a "catalytic combustion adjuvant for coal" includes metal isooctanoates like cerium isooctanoate and iron isooctanoate in its formulation, demonstrating the application of these compounds as combustion catalysts. google.com Separately, this compound has been reported for use in the "electricity, gas, steam and air conditioning sector," which could encompass applications as a fuel additive. industrialchemicals.gov.au

Application in Geochemical and Petroleum Engineering Research (e.g., simulated oil formulations)

This compound has been utilized in specialized research contexts within geochemical and petroleum engineering, primarily as an additive in the formulation of simulated fluids for laboratory studies. Its role is crucial in mimicking the properties of crude oil under reservoir conditions, enabling detailed investigation of fluid dynamics and recovery mechanisms in porous media. Research applications have focused on two key areas: modifying the viscosity of simulated oils and enhancing imaging contrast for visualizing fluid distribution in core samples.

Viscosity Modification in Simulated Oil Formulations

In the study of residual oil displacement in offshore reservoirs, particularly those with strong bottom water, accurate physical simulation is paramount. The formulation of a simulated oil that correctly replicates the viscosity of the actual crude is essential for the validity of such experiments. This compound has been employed as a key component to achieve the desired viscosity in these laboratory analogues. researchgate.net

One study focused on simulating the displacement of residual oil to guide strategies for tapping the potential of remaining oil in offshore heavy oil reservoirs. researchgate.net In this research, a simulated oil was prepared by blending white oil with lead isooctanoate to match the target viscosity. The lead isooctanoate, with a purity of 98% and a viscosity of 300 mPa·s, served as the primary viscosity-enhancing agent. researchgate.net This allowed the researchers to create a fluid that could effectively simulate the behavior of heavy crude oil in their experimental setup.

Table 1: Components of Simulated Oil for Residual Oil Displacement Studies

Component Purity Viscosity (mPa·s) Purpose in Formulation Source
This compound 98% 300 To increase viscosity researchgate.net
White oil Not Specified 120 To adjust viscosity; base oil researchgate.net
Iodo-n-butane 99% Not Specified Dye for the fluid researchgate.net

This interactive table summarizes the components used to create a simulated oil for petroleum engineering research. researchgate.net

Component of Contrast Agent in Reservoir Imaging

Beyond viscosity control, this compound has found application as a component in contrast agents for advanced imaging techniques used in petroleum engineering. Specifically, it has been part of a mixture used to enhance micro-computerized tomography (micro-CT) scans of reservoir core samples. researchgate.netresearchgate.net These studies aim to understand the microscopic distribution and displacement mechanisms of oil and gas in tight oil reservoirs, particularly during enhanced oil recovery operations like CO2-Water-Alternating-Gas (WAG) injection. researchgate.netresearchgate.net

In this application, a mixture of n-butane iodide and lead isooctanoate is used as a contrast agent to improve the visibility of the oil phase within the rock's pore structure during CT scanning. researchgate.net This allows for a detailed, pore-scale investigation of how residual oil is mobilized and displaced by the injection fluids. The research helps in visualizing the effectiveness of different recovery strategies and understanding the complex fluid-rock interactions in water-sensitive tight formations. researchgate.netresearchgate.net While the contrast agent proved effective in identifying the microscopic distribution of oil, some studies noted that its properties, apart from viscosity, might not perfectly represent the native fluids, leading to some differences in fluid distribution results when compared with other methods like nuclear magnetic resonance (NMR). researchgate.net

Table 2: Composition and Use of Contrast Agent for Micro-CT Imaging

Component Function Research Application Source
This compound Contrast Agent Component To enhance micro-CT imaging of oil distribution in tight reservoir cores during CO2-WAG injection studies. researchgate.netresearchgate.net
n-Butane iodide Contrast Agent Component To enhance micro-CT imaging of oil distribution in tight reservoir cores during CO2-WAG injection studies. researchgate.netresearchgate.net

This interactive table details the components and purpose of a specialized contrast agent used in petroleum engineering research. researchgate.netresearchgate.net

Environmental Chemistry and Remediation Studies

Environmental Fate and Transport Mechanisms

The environmental behavior of Lead(II) isooctanoate is governed by a series of interconnected mechanisms, from its initial dissociation in water to its interaction with soil and sediment components and its eventual breakdown by microbial action.

Table 1: Predominant Lead Species in Aquatic Environments at Varying pH

pH Range Predominant Lead Species Environmental Significance
< 6 Pb²⁺ (aq) High mobility and bioavailability. mdpi.com
7-9 Pb(OH)⁺, PbCO₃ Reduced mobility due to formation of hydroxyl complexes and carbonate precipitates. mdpi.comresearchgate.net
> 9 Pb(OH)₂ (s) Low mobility due to precipitation as lead hydroxide (B78521). mdpi.com

The released Pb(II) ions readily interact with various inorganic and organic ligands present in natural waters. Inorganic ligands like carbonate (CO₃²⁻), sulfate (B86663) (SO₄²⁻), and chloride (Cl⁻) can form stable complexes with lead, influencing its solubility and transport. nih.gov

Of particular importance is the complexation with natural organic matter (NOM), which includes humic and fulvic acids. iupac.org NOM possesses numerous binding sites and can form strong complexes with Pb(II), significantly affecting its speciation and bioavailability. researchgate.netnih.gov The binding affinity of lead to NOM is not uniform; stronger binding sites are occupied at lower lead concentrations, with weaker sites contributing as lead loading increases. researchgate.net This complexation with dissolved organic matter is a fundamental process that can control the concentration of free, toxic lead ions and their transport in water. researchgate.net Studies have shown that binding constants used in speciation models may underestimate the actual extent of lead binding by NOM at typical environmental concentrations. researchgate.net

Lead exhibits strong partitioning to soils and sediments, a key factor in its environmental persistence. ca.govepa.gov When this compound enters terrestrial or benthic environments, the Pb(II) ions are subject to various sorption mechanisms. The extent of sorption affects the contaminant level in the ecosystem and its potential for transport. usgs.gov

Key soil and sediment components influencing lead sorption include:

Clay Minerals: Clays, with their negative surface charges, can bind Pb(II) ions through electrostatic interactions and ion exchange. nih.gov

Humic Substances: Soil organic matter, rich in humic and fulvic acids, provides strong binding sites for lead through complexation. researchgate.net

Metal Oxyhydroxides: Iron and manganese oxides and hydroxides are effective scavengers of lead, binding it to their surfaces. researchgate.net

The sorption process is pH-dependent. At lower pH (< 5.6-6.0), ion exchange is a dominant mechanism. In soils with higher pH, particularly those containing carbonates, the precipitation of minerals like cerussite (PbCO₃) is the primary fixation mechanism, significantly immobilizing the lead. researchgate.net The adsorption capacity of soil for lead generally increases with the concentration of the contaminant in the solution, although the efficiency of removal may decrease as binding sites become saturated. scielo.org.co

Table 2: Lead Sorption Mechanisms in Soil and Sediment

Soil/Sediment Component Dominant Sorption Mechanism pH Influence
Clay Minerals Ion Exchange, Electrostatic Attraction More significant at lower pH.
Humic Substances Complexation Strong binding across a range of pH values.
Metal Oxyhydroxides Surface Adsorption, Ion Exchange Effective at neutral to alkaline pH.
Carbonates Precipitation (e.g., as PbCO₃) Dominant at pH > 6.0. researchgate.net

While the lead component of the molecule is persistent, the organic isooctanoate moiety is susceptible to microbial degradation. Isooctane (B107328) (2,2,4-trimethylpentane), a structurally similar compound, is known to be recalcitrant to biodegradation due to its highly branched structure, particularly the quaternary carbon atom. researchgate.net However, specific microorganisms are capable of breaking it down.

The bacterium Mycobacterium austroafricanum IFP 2173 has been shown to use isooctane as its sole source of carbon and energy. researchgate.net The degradation pathway involves an initial oxidation at the isopropyl end of the molecule, followed by the catabolism of the tert-butyl moiety. researchgate.net Key metabolites identified in this process include 2,4,4-trimethylpentanoic acid and dimethylpropanoic (pivalic) acid. researchgate.net This suggests that the isooctanoate anion released from this compound could be mineralized in environments containing competent microbial communities. The rate of biodegradation in environmental compartments like soil or water would depend on various factors, including the presence of suitable microorganisms, oxygen availability, temperature, and nutrient levels. unit.no

Environmental Risk Prioritization Frameworks for Lead(II) Carboxylates

Specific risk prioritization frameworks for lead carboxylates are not extensively detailed in the available literature. However, the risk they pose can be evaluated using general frameworks for heavy metals and organometallic compounds. These frameworks typically consider persistence, bioaccumulation, and toxicity (PBT) criteria.

Bioaccumulation: Lead can accumulate in organisms, and its biomagnification through the food chain is a significant concern. nih.gov The bioavailability of lead, which is influenced by speciation and complexation, is a key factor in assessing its bioaccumulation potential. iupac.org

Toxicity: Lead is a well-documented toxicant with adverse effects on the neurological, renal, and cardiovascular systems in humans and can cause a range of negative impacts on ecosystems. ca.govepa.gov

Risk frameworks would therefore classify lead compounds, including this compound, as high-priority substances for environmental management due to the inherent toxicity and persistence of lead. nih.gov

Advanced Remediation Strategies for Lead-Contaminated Media

Several advanced strategies are available for the remediation of media contaminated with lead from sources like this compound. The choice of strategy depends on factors such as the concentration of lead, the characteristics of the contaminated medium (soil, water, sediment), and site-specific conditions. sustainability-directory.com

Physical Remediation: This involves the excavation and disposal of contaminated soil in a secure landfill. deepgreenpermaculture.comepa.gov While effective, it can be costly and disruptive. sustainability-directory.com Capping the contaminated area with a clean layer of soil, concrete, or asphalt (B605645) is another physical method to prevent exposure. epa.gov

Chemical Remediation (Stabilization/Immobilization): This in-situ approach aims to reduce the mobility and bioavailability of lead rather than removing it. sustainability-directory.com It involves adding amendments to the soil that react with lead to form more stable, insoluble compounds. Common amendments include phosphate-based materials (which can form pyromorphite), lime to increase pH and promote precipitation, and iron-containing substances. deepgreenpermaculture.comearthrepair.ca

Bioremediation: This strategy uses biological processes to treat contamination.

Phytoremediation: This involves using plants to remove or stabilize contaminants. Phytoextraction uses hyperaccumulator plants to absorb lead from the soil, which are then harvested and removed. sustainability-directory.comcountyhealthrankings.org Phytostabilization uses plants to immobilize lead in the soil, reducing its bioavailability and preventing its spread through wind and water erosion. countyhealthrankings.org The effectiveness of phytoremediation can be enhanced by adding soil amendments like compost. countyhealthrankings.org

Microbial Remediation: Microorganisms like bacteria and fungi can alter the chemical form of lead, making it less mobile or toxic. sustainability-directory.com They can facilitate the precipitation of lead into less soluble forms. Adding compost can stimulate microbial activity and provide organic matter that binds lead. deepgreenpermaculture.comearthrepair.ca

Soil Washing: This ex-situ technique uses water or chemical solutions to separate the more highly contaminated fine soil particles, to which lead preferentially binds, from the cleaner, larger particles. sustainability-directory.com The concentrated contaminated fraction can then be treated or disposed of. sustainability-directory.com

Table 3: Comparison of Advanced Remediation Strategies for Lead Contamination

Remediation Strategy Principle Advantages Disadvantages
Physical Removal Excavation and off-site disposal. epa.gov High effectiveness in removing contaminant mass. sustainability-directory.com High cost, site disruption, landfill dependency. sustainability-directory.com
Stabilization In-situ immobilization of lead by adding chemical amendments. sustainability-directory.com Lower cost, less disruptive than removal. sustainability-directory.com Contaminant remains on-site, long-term stability concerns.
Phytoremediation Use of plants to extract or stabilize lead. countyhealthrankings.org Environmentally friendly, potentially lower cost. countyhealthrankings.org Slow process, limited to root depth, disposal of contaminated plant matter. countyhealthrankings.org
Microbial Remediation Use of microorganisms to alter lead's chemical form. sustainability-directory.com In-situ application, can be combined with other methods. Effectiveness can be site-specific and variable.
Soil Washing Ex-situ separation of contaminated soil fractions. sustainability-directory.com Reduces volume of contaminated material for disposal. Requires excavation, generates wastewater.

Chemical Immobilization and Stabilization Techniques

Chemical immobilization is an in-situ remediation approach that reduces the mobility and bioavailability of lead in contaminated soils by converting it into more stable, insoluble forms. epa.govepa.gov This is often achieved by adding chemical amendments to the soil that react with the lead ions.

One of the most effective and widely studied methods for lead immobilization involves the use of phosphate-based compounds. epa.govserdp-estcp.mil Amendments such as phosphoric acid, rock phosphate (B84403), and hydroxyapatite (B223615) can transform various forms of lead in the soil into highly insoluble lead phosphate minerals, primarily pyromorphites like chloropyromorphite (Pb₅(PO₄)₃Cl). nih.govnih.govacs.org This transformation is particularly effective under acidic conditions. nih.gov Studies have shown that phosphate amendments can reduce the leachability of lead by over 98.5% and decrease its water solubility by 67-100%. serdp-estcp.milnih.gov The combination of phosphate rock and phosphoric acid has been demonstrated to be particularly effective in reducing the leachability and bioavailability of lead. nih.gov

Other chemical amendments used for lead stabilization include:

Lime and Cement-Based Binders: These materials increase the soil pH, which can lead to the precipitation of lead as lead hydroxides or carbonates. They also physically encapsulate the lead particles within the solidified matrix. epa.govresearchgate.net Quicklime and fly ash mixtures have been shown to convert a significant portion of total lead into a strongly immobilized form. researchgate.net

Biosolids and Organic Matter: Amendments like lime-stabilized biosolids and peat moss can also immobilize lead. nih.govresearchgate.net These materials can reduce lead leachability through adsorption and the formation of stable organic-lead complexes. nih.gov For instance, the addition of 10% peat moss to contaminated soil resulted in a 95.4% reduction in lead leaching. researchgate.net

The effectiveness of these techniques is often evaluated using leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for contaminants to leach into groundwater. serdp-estcp.milblastox.com

Table 1: Effectiveness of Various Chemical Amendments on Lead Immobilization

AmendmentMechanism of ImmobilizationReported EffectivenessReference
Phosphate Compounds (e.g., Rock Phosphate, Phosphoric Acid)Formation of insoluble pyromorphite (B1263725) minerals.>98.5% reduction in leachable lead; 67-100% reduction in soluble lead. serdp-estcp.milnih.gov
Lime-Stabilized BiosolidsAdsorption and complexation.Significant reduction in metal extractability and phytoavailability. nih.gov
Quicklime and Fly AshPrecipitation, adsorption, and chemical inclusion in pozzolanic products.Converted over 70% of total lead to a strongly immobilized form. researchgate.net
Peat Moss (10% application)Adsorption and complexation.95.4% reduction in lead leaching from soil columns. researchgate.net

Bioremediation Approaches Utilizing Microorganisms and Plants

Bioremediation is an environmentally friendly and cost-effective technology that utilizes living organisms, primarily microorganisms and plants, to remove, degrade, or stabilize contaminants. larcusa.orgmdpi.com

Microbial Remediation

Various microorganisms, including bacteria and fungi, have demonstrated the ability to remediate lead-contaminated environments. mdpi.comfrontiersin.org They employ several mechanisms to tolerate and detoxify lead:

Biosorption: Lead ions bind to the surface of microbial cells through processes like ion exchange and electrostatic interactions. frontiersin.org

Bioaccumulation: Microorganisms can uptake and sequester lead intracellularly. frontiersin.orgnih.gov

Bioprecipitation and Biomineralization: Some microbes can transform lead into less soluble forms, such as lead phosphates or sulfides. frontiersin.orgnih.gov For example, Rhodobacter sphaeroides has been shown to convert more available forms of lead into inert compounds, reducing its phytoavailability. mdpi.comnih.gov

Research has identified several microbial species with significant lead remediation potential. For instance, Bacillus cereus has demonstrated a lead uptake of 16.66 mg/g, while fungi like Trichoderma longibrachiatum have shown an uptake of 9.63 mg/g at a 60 ppm lead concentration. researchgate.net

Table 2: Lead Uptake Capabilities of Selected Microorganisms

MicroorganismTypeLead Uptake/Removal CapacityReference
Bacillus cereusBacterium16.66 mg/g researchgate.net
Trichoderma longibrachiatumFungus9.63 mg/g researchgate.net
Phanerochaete chrysosporiumFungus8.30 mg/g researchgate.net
Aspergillus terreusFungus8.18 mg/g researchgate.net
Rhodobacter sphaeroidesBacteriumReduces lead phytoavailability by converting it to inert forms. nih.gov

Phytoremediation

Phytoremediation involves the use of plants to clean up contaminated environments. researchgate.net For lead contamination, the primary phytoremediation techniques are:

Phytoextraction: Plants absorb lead from the soil and accumulate it in their harvestable tissues (shoots and leaves). researchgate.netfrontiersin.org Certain plants, known as hyperaccumulators, are particularly effective at this process. researchgate.net

Phytostabilization: Plants are used to immobilize lead in the soil, reducing its mobility and preventing it from migrating to groundwater or entering the food chain. researchgate.netscirp.org This is achieved through absorption and accumulation in the roots, or by altering the chemical properties of the soil around the roots. scirp.org

Numerous plant species have been investigated for their potential in lead phytoremediation. For example, switchgrass (Panicum virgatum L.), when treated with chelating agents and plant growth regulators, has been shown to accumulate up to 5,942 mg/kg of lead in its foliage. frontiersin.org Ornamental plants like Variegated Liriope have also been found to assimilate lead from contaminated soil. scirp.org

Novel Adsorption and Filtration Methodologies for Lead Removal

Adsorption is a widely used technique for removing lead from water, where lead ions bind to the surface of an adsorbent material. nih.gov Recent research has focused on developing novel, low-cost, and highly efficient adsorbents.

Biochar and Activated Carbon

Biochar, a charcoal-like material produced from the pyrolysis of biomass, has emerged as a promising adsorbent for lead due to its porous structure, large surface area, and abundance of surface functional groups. nih.govmdpi.com It can be produced from various agricultural by-products, making it a cost-effective and sustainable option. mdpi.com Studies have shown that biochar can have a higher lead removal potential than conventional activated carbon. nih.gov For example, biochar derived from peanut shells has demonstrated a lead removal efficiency of over 95%. mdpi.com Similarly, activated carbons derived from various agricultural wastes have also proven effective in lead adsorption. nih.gov

Zeolites and Clays

Zeolites are microporous, aluminosilicate (B74896) minerals that are effective in removing heavy metals through ion exchange and adsorption. nih.govrsc.org Both natural and synthetic zeolites have been successfully used for lead decontamination in water. nih.gov

Nanomaterials

Nanotechnology offers new avenues for water purification. Nanomaterials such as carbon nanotubes, graphene-based materials, and various nanoparticles are being explored for lead removal due to their extremely high surface-area-to-volume ratio and unique chemical properties. mdpi.comnih.gov For instance, composites of zeolite and reduced graphene oxide have been developed for the adsorption of trace amounts of lead from drinking water. mdpi.com Additionally, membrane filtration techniques combined with nanoparticles, such as poly-gamma-glutamic acid, have shown the ability to remove over 99.8% of lead ions from water. researchgate.net

Table 3: Comparison of Novel Adsorbents for Lead Removal

AdsorbentSource/TypeReported Lead Removal Efficiency / CapacityReference
BiocharPeanut Shell95.96% removal mdpi.com
BiocharWater HyacinthAdsorption capacity of 123.37 mg/g nih.gov
Activated CarbonPolypyrrole-basedHigh adsorption capacity, equilibrium reached in 4 hours. nih.gov
ZeoliteNatural and SyntheticSuccessfully used for lead decontamination in water systems. nih.gov
NanomaterialsPoly-gamma-glutamic acid with ultrafiltration>99.8% removal researchgate.net

Analytical and Characterization Techniques in Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of Lead(II) isooctanoate, providing insights into its molecular vibrations, atomic composition, and electronic structure.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in elucidating the molecular structure of lead carboxylates like this compound. These methods probe the vibrational modes of chemical bonds within the molecule.

In the analysis of metal carboxylates, IR spectroscopy is particularly effective for identifying the coordination mode of the carboxylate group to the lead ion. The key diagnostic region is the stretching vibrations of the carboxylate ion (COO⁻), which typically appear between 1380 and 1650 cm⁻¹. researchgate.net The frequency separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group can help distinguish between monodentate, bidentate, and bridging coordination geometries. Studies on a range of lead carboxylates show that IR data, in conjunction with NMR, can classify them into distinct structural groups based on the packing of the alkyl chains. rsc.orgrsc.org For instance, lead octanoate, a structurally similar compound, is categorized as a short-chain carboxylate with a specific coordination geometry. rsc.orgrsc.orgresearchgate.net

Raman spectroscopy serves as a complementary technique. It is particularly useful for analyzing the carbon backbone of the isooctanoate ligand. The C-C stretching region, typically between 1040 and 1120 cm⁻¹, allows for the differentiation of carbon chain lengths and conformations. researchgate.net Together, IR and Raman spectroscopy provide a detailed picture of the coordination environment around the lead ion and the structure of the organic ligand. researchgate.net

Spectroscopic TechniqueVibrational ModeTypical Wavenumber Range (cm⁻¹)Information Obtained
Infrared (IR) SpectroscopyAsymmetric & Symmetric COO⁻ stretching1380 - 1650Distinguishes the metal cation and coordination mode of the carboxylate group. researchgate.net
Raman SpectroscopyC-C stretching1040 - 1120Differentiates carbon chain length and conformation of the isooctanoate ligand. researchgate.net
Infrared (IR) SpectroscopyCH₂, CH₃ stretching2850 - 2960Confirms the presence of the aliphatic isooctanoate chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of lead carboxylates in the solid state. Specifically, ¹³C and ²⁰⁷Pb NMR provide detailed information about the local environment of the carbon atoms in the isooctanoate ligand and the lead center, respectively. rsc.orgrsc.org

Solid-state ²⁰⁷Pb NMR is highly sensitive to the coordination geometry around the lead(II) ion. rsc.orgrsc.org Research has shown that lead carboxylates can be divided into two subgroups based on their ²⁰⁷Pb NMR parameters. Short-chain carboxylates (like lead octanoate) exhibit a large chemical shift span (around 2600–2700 ppm), which is characteristic of a hemidirected coordination geometry where the stereochemically active lone pair of electrons on the Pb(II) ion influences the structure. rsc.orgrsc.orgresearchgate.net In contrast, longer-chain carboxylates show a smaller span, suggesting a more symmetric, holodirected geometry. rsc.org

¹³C NMR complements the ²⁰⁷Pb data by providing information on the isooctanoate ligand. The chemical shifts of the carboxylate carbon and the carbons along the alkyl chain can indicate the presence of different molecular packing arrangements or multiple unique ligand environments within the crystal lattice. rsc.orgrsc.org

NucleusNMR TechniqueTypical Chemical Shift/ParameterStructural Information
²⁰⁷PbSolid-State NMRSpan ~2600-2700 ppm for short-chain carboxylatesIndicates a hemidirected coordination geometry around the Pb(II) ion. rsc.orgrsc.org
¹³CSolid-State NMRDistinct signals for carboxylate and methyl groupsReveals the number of unique ligand environments in the unit cell. rsc.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of elements within the top few nanometers of a material's surface. tascon.eu For this compound, XPS is the definitive method for confirming that lead is present in its +2 oxidation state.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. stackexchange.com The Pb 4f core level spectrum shows a well-defined doublet (Pb 4f₇/₂ and Pb 4f₅/₂). The binding energy of the more intense Pb 4f₇/₂ peak is used to identify the oxidation state. For Pb(II) compounds, such as lead palmitate, this peak is typically observed around 138.4 eV. thermofisher.com A shift to higher binding energy would indicate the presence of Pb(IV), which is found at approximately 137.8 eV in compounds like PbO₂. thermofisher.com Therefore, XPS analysis can readily verify the Pb(II) state in this compound and detect any surface oxidation.

Lead SpeciesCore LevelReported Binding Energy (eV)Reference Compound
Pb(II)Pb 4f₇/₂138.4Lead Palmitate, 2PbCO₃·Pb(OH)₂ thermofisher.com
Pb(IV)Pb 4f₇/₂137.8PbO₂ thermofisher.com
Pb(0)Pb 4f₇/₂136.9Lead Metal thermofisher.com

Atomic Absorption and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are destructive analytical techniques used for the highly accurate and sensitive quantification of elemental composition. luc.edunih.gov In the context of this compound, these methods are employed to determine the precise concentration of lead in a sample, which is essential for verifying the compound's stoichiometry and purity.

In both techniques, the sample is first digested, typically using strong acids, to break down the organic matrix and bring the lead into an aqueous solution.

AAS measures the absorption of light by free ground-state atoms in a flame or graphite furnace. The amount of light absorbed is proportional to the concentration of the lead atoms. luc.edu

ICP-MS uses a high-temperature argon plasma to ionize the atoms from the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing quantitative data. hpst.czepa.gov

ICP-MS is generally more sensitive than AAS and can achieve lower detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. fraunhofer.de It can also be used for isotopic analysis of lead, which can provide information about the origin of the material. rsc.orgngu.no

TechniquePrincipleTypical Use for this compoundRelative Sensitivity
Atomic Absorption Spectrometry (AAS)Measures absorption of light by ground-state atoms. luc.eduQuantitative determination of total lead content.High (ppm to ppb)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Measures ions based on mass-to-charge ratio after plasma ionization. hpst.czHigh-precision quantitative and isotopic analysis of lead. fraunhofer.dersc.orgVery High (ppb to ppt)

Chromatographic and Separation Techniques for Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of this compound and analyzing its components. These methods separate mixtures based on the differential distribution of analytes between a stationary phase and a mobile phase. tricliniclabs.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to assess the purity of the isooctanoic acid starting material or to detect any free isooctanoic acid or other organic impurities in the final product. rsc.org The separation can be achieved using a reversed-phase column where the nonpolar alkyl chains of the isooctanoate would interact with the stationary phase. The composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) is optimized to achieve separation.

Gas Chromatography (GC) is suitable for analyzing volatile substances and can be used to determine the purity of the isooctanoate ligand after its conversion to a more volatile ester form, such as a methyl ester. GC is also a standard method for the analysis of certain organolead compounds. luc.edu

While direct analysis of the intact metal-organic complex can be challenging, chromatographic methods are invaluable for quality control by ensuring the purity of the organic ligand and quantifying organic byproducts or degradation products.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. chemguide.co.uk

Upon introduction into the mass spectrometer, the this compound molecule is ionized. The resulting molecular ion peak (M⁺) would confirm the molecular weight of the compound, which is approximately 493.9 g/mol (for the most common ²⁰⁸Pb isotope). nih.gov

The energetically unstable molecular ion often breaks apart into smaller, charged fragments. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure. For this compound, characteristic fragmentation pathways would include:

Loss of one isooctanoate radical to form the [Pb(C₈H₁₅O₂)]⁺ fragment.

Cleavage of the lead-oxygen bond, resulting in ions corresponding to the lead cation (Pb⁺) and the isooctanoate ligand.

Fragmentation of the isooctanoate chain itself, following patterns typical for carboxylic acids and alkanes. libretexts.orgmiamioh.edu

The presence of lead is easily identified by its characteristic isotopic pattern, with major isotopes at 204, 206, 207, and 208 amu.

Proposed Ion/FragmentChemical FormulaApproximate m/z (for ²⁰⁸Pb isotope)Significance
Molecular Ion[Pb(C₈H₁₅O₂)₂]⁺494Confirms the molecular weight of the intact compound.
Loss of one ligand[Pb(C₈H₁₅O₂)]⁺351Primary fragmentation pathway, confirms Pb-ligand structure.
Lead Cation[Pb]⁺208Indicates cleavage of the metal-ligand bond.
Isooctanoate Ligand[C₈H₁₅O₂]⁻ or related fragments143Confirms the identity of the organic ligand.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Behavior

Thermal analysis techniques are fundamental in determining the stability and decomposition profile of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. Research on short-chain lead(II) alkanoates, such as lead(II) acetate (B1210297), propanoate, and butanoate, has utilized DSC to determine their melting points and glass transition temperatures. For instance, lead(II) acetate shows a melting transition at 452.6 K. researchgate.net While these are shorter-chain analogues, this data indicates that lead carboxylates exhibit distinct thermal transitions that can be quantified by DSC. For longer-chain lead carboxylates like lead stearate, a melting point of approximately 115.7 °C has been reported. wikipedia.org Such information is critical for understanding the phase behavior of these materials at elevated temperatures.

A comprehensive thermal analysis of this compound would provide valuable data on its thermal stability, decomposition kinetics, and the nature of its thermal transitions. The table below illustrates the type of data that can be obtained from TGA and DSC studies of lead carboxylates, based on available information for related compounds.

Thermal Property Description Typical Value for Lead Carboxylates (Analogues) Technique
Melting PointTemperature at which the solid turns into a liquid.115.7 °C (for Lead Stearate) wikipedia.orgDSC
Decomposition OnsetTemperature at which significant mass loss begins.Not specified, but decomposition to lead oxide fumes is noted upon heating.TGA
Residue at High Temp.The remaining mass after decomposition at high temperatures.Expected to be Lead Oxide.TGA
Glass Transition (Tg)Temperature at which an amorphous solid becomes rubbery.314.4 K (for Lead(II) acetate) researchgate.netDSC

Microscopic and Diffraction Techniques for Morphology, Crystallinity, and Microstructure Assessment

The physical and chemical properties of this compound are significantly influenced by its morphology, crystallinity, and microstructure. Techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD) are essential for assessing these characteristics.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material, revealing details about its morphology, such as particle shape and size distribution. In a study on the single crystal growth of lead(II) n-octanoate, a compound structurally similar to this compound, SEM was used to observe the crystal morphology. The study revealed that the crystals have a polyhedral shape with flat (001) faces and non-flat striated faces. Cleavage lines were also observed on the (001) faces, which is consistent with the layered bilayer structure of lead(II) alkanoates.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure of a material. By analyzing the diffraction pattern produced when X-rays interact with a sample, information about the crystal lattice, phase purity, and crystallite size can be obtained. The aforementioned study on lead(II) n-octanoate also utilized XRD to identify the crystalline phases present. The arrangement of lead(II) n-alkanoates is described as bilayers with the alkyl chains parallel to each other, tilted at a characteristic angle to the ionic surface. These layers are held together by van der Waals forces. The long-chain members of the lead(II) alkanoate series, from octanoate to octadecanoate, have been thoroughly characterized using XRD among other techniques. lookchem.com

The combination of microscopic and diffraction techniques provides a comprehensive understanding of the solid-state structure of this compound. The data presented in the table below is based on the findings for lead(II) n-octanoate, serving as a representative example for lead carboxylates with similar chain lengths.

Analytical Technique Information Obtained Research Findings for Lead(II) n-octanoate
Scanning Electron Microscopy (SEM)Crystal morphology, surface features, particle size.Polyhedral crystals with flat (001) faces and striated sides. Observation of cleavage lines.
X-ray Diffraction (XRD)Crystalline structure, phase identification, interlayer spacing.Confirmed a bilayer structure with chains tilted relative to the ionic surface.
Polarizing Light MicroscopyOptical properties, identification of different crystal forms.Used in conjunction with other techniques for crystal identification.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Reactivity

The geometric and electronic structures of lead(II) compounds are significantly influenced by the presence of a stereochemically active 6s² lone pair of electrons. researchgate.net This leads to two primary types of coordination geometries: hemidirected and holodirected. rsc.orgnih.gov In a hemidirected structure, the ligand bonds are concentrated in one hemisphere of the coordination sphere, leaving a void or gap occupied by the lone pair. researchgate.netresearchgate.net This results in a distorted coordination geometry. researchgate.net In a holodirected geometry, ligands are more symmetrically distributed around the lead(II) center, and the lone pair is stereochemically inactive. rsc.orgnih.gov For lead carboxylates with shorter to medium-length chains, such as isooctanoate, a hemidirected geometry is often suggested. rsc.org

DFT-based analyses, such as Natural Energy Decomposition Analysis (NEDA), reveal that the bonding in Pb²⁺ complexes has a strong electrostatic character. mdpi.com Computational studies on various Pb²⁺-carboxylate complexes using DFT at the B3LYP/LANL2DZ level of theory have been employed to optimize electronic structures and coordination patterns. researchgate.net These studies indicate that interactions arise predominantly through charge transfer between the electron-donating carboxylate oxygen orbitals and the electron-accepting p-orbitals of the Pb²⁺ ion. researchgate.net The strength of this interaction is a function of the Pb-O distance and angle. researchgate.net

Table 1: Representative DFT-Calculated Bonding Characteristics in Lead-Carboxylate Systems

Parameter Description Typical Finding for Pb(II)-Carboxylate Interactions Source
Bonding Character The primary nature of the forces holding the metal and ligand together. Primarily strong electrostatic interactions with a notable charge transfer component. mdpi.com
Orbital Interaction The specific atomic orbitals involved in forming the bond. Interaction between oxygen spx lone pair orbitals (from carboxylate) and lead(II) p-orbitals. researchgate.net
Interaction Energy The calculated strength of the metal-ligand bond. Varies significantly with Pb-O distance and angle, ranging from low single digits to over 20 kcal/mol. researchgate.net
Coordination Geometry The spatial arrangement of ligands around the central lead atom. Often hemidirected, influenced by the stereochemically active 6s² lone pair. researchgate.netrsc.org

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. acs.org This technique is invaluable for understanding how Lead(II) isooctanoate behaves in a condensed phase, such as in solution or within a polymer matrix, and for characterizing the intermolecular forces that govern its macroscopic properties. nih.gov First-principles MD, where forces are derived from DFT calculations, is a particularly powerful technique for investigating chemical events in solution. acs.org

For a molecule like this compound, which is often used as a drier in paints or a catalyst in polyurethane systems, MD simulations can model its interactions with solvents, polymers, and other additives. rsc.org The simulations can reveal tendencies for aggregation, the formation of micelles or reverse micelles, and the orientation of the isooctanoate chains in non-polar environments. The interactions modeled would include van der Waals forces between the long alkyl chains and electrostatic interactions involving the polar lead-carboxylate head. mdpi.com

The simulation process involves:

Defining a Force Field: A set of parameters and equations that describe the potential energy of the system, including bond stretching, angle bending, and non-bonded (van der Waals and electrostatic) interactions.

System Setup: Placing molecules of this compound and any solvent or matrix molecules into a simulation box with periodic boundary conditions to simulate a bulk system. acs.org

Simulation Run: Solving Newton's equations of motion for the system over a series of small time steps (femtoseconds), generating a trajectory of atomic positions and velocities. aip.org

Analysis of the resulting trajectory can provide data on radial distribution functions to understand solvation shells, diffusion coefficients to characterize mobility, and potential of mean force to quantify interaction energies between molecules. Such studies are crucial for understanding how the compound disperses and functions in a complex medium. acs.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based approaches that correlate the chemical structure of a compound with its physicochemical properties (QSPR) or biological/catalytic activity (QSAR). mdpi.comresearchgate.net These predictive models are instrumental in designing new compounds and optimizing existing ones without the need for exhaustive experimental synthesis and testing. nih.gov

For this compound, a QSPR model could be developed to predict key properties relevant to its applications:

Solubility: Predicting its solubility in various organic solvents based on descriptors for polarity, molecular volume, and hydrogen bonding capacity. frontiersin.org

Viscosity Modification: Correlating structural features with its effectiveness in altering the viscosity of polymer solutions.

Thermal Stability: Predicting decomposition temperatures based on electronic and topological descriptors.

A QSAR model could be used to predict its catalytic efficacy. creative-biostructure.com The process involves several key steps:

Data Set Collection: Assembling a database of related metal carboxylates with experimentally measured property or activity values.

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, electronic, and topological features (e.g., HOMO/LUMO energies, molecular weight, surface area). mdpi.com

Model Generation: Using statistical methods (like multiple linear regression) or machine learning algorithms (like random forests or support vector machines) to build a mathematical equation linking the descriptors to the observed property/activity. mdpi.com

Validation: Testing the model's predictive power on an external set of compounds not used in the model-building process. researchgate.net

Such models, often enhanced with artificial intelligence, can guide the synthesis of new lead carboxylates with improved performance for specific industrial applications. dataintelo.com

Computational Analysis of Reaction Pathways and Energy Barriers in Catalytic Cycles

This compound is widely used as a catalyst, notably as a drier in alkyd paints and coatings, where it accelerates the oxidative cross-linking of drying oils. Computational methods, particularly DFT, are essential for elucidating the complex mechanisms of these catalytic cycles. acs.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate the activation energy barriers for each elementary step. researchgate.netchemrxiv.org

The computational investigation of a catalytic cycle involving this compound would typically involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials and final products.

Transition State (TS) Searching: Locating the highest-energy point along the lowest-energy reaction path, which represents the transition state. This is a critical and computationally intensive step. faccts.de

Energy Barrier Calculation: The activation energy (energy barrier) is the energy difference between the transition state and the reactants. A lower energy barrier corresponds to a faster reaction rate. chemrxiv.org

Reaction Pathway Mapping: Connecting the reactants, transition states, intermediates, and products to construct a complete energy profile of the catalytic cycle.

For its role as a paint drier, computational analysis could explore the mechanism of hydroperoxide decomposition and the generation of free radicals, which initiate the polymerization of the oil binder. Calculations would focus on the interaction of the lead center with hydroperoxides, determining the energy barriers for the redox cycling of the lead ion (Pb²⁺/Pb³⁺) that propagates the radical chain reaction. Such computational insights are crucial for understanding catalyst efficiency and designing more effective catalysts. nih.govbris.ac.uk

Table 2: Key Outputs from Computational Analysis of a Catalytic Reaction Pathway

Computational Output Description Significance
ΔGreact Gibbs free energy of reaction. Determines the overall thermodynamic favorability of the reaction.
ΔG (Activation Energy) Gibbs free energy of activation; the energy barrier. Determines the rate of the reaction step; a key indicator of catalytic efficiency. researchgate.net
Transition State Geometry The molecular structure at the peak of the energy barrier. Provides a snapshot of the bond-breaking and bond-forming processes.
Reaction Intermediates Stable or semi-stable species formed during the reaction. Helps to build a step-by-step understanding of the overall mechanism. nsf.gov

Molecular Modeling of Ligand Binding and Coordination Chemistry

Molecular modeling provides a detailed picture of how the isooctanoate ligands bind to the Lead(II) ion and the resulting coordination chemistry. The versatility of the carboxylate group allows for several coordination modes, including monodentate, bidentate chelating, and various bridging modes that can lead to the formation of dimeric or polymeric structures. researchgate.netmdpi.com

A key aspect of Pb(II) coordination chemistry is the influence of the 6s² lone pair, which can be stereochemically active, leading to hemidirected coordination spheres with coordination numbers typically ranging from two to five. nih.gov In these cases, the ligands occupy only part of the space around the metal ion. researchgate.net When the lone pair is inactive, a more symmetrical, holodirected geometry is observed with higher coordination numbers. nih.gov For this compound, spectroscopic evidence on analogous short-to-medium chain carboxylates suggests a hemidirected coordination geometry is likely. rsc.org

Computational techniques are used to explore these possibilities:

DFT calculations can determine the relative energies of different coordination modes and geometries, predicting the most stable structure. mdpi.com They can also calculate Pb-O bond lengths and angles for comparison with experimental data where available. researchgate.net

Molecular mechanics and dynamics simulations can model the flexibility of the isooctanoate chains and how they pack in a crystal lattice or behave in solution. mdpi.com

Binding affinity calculations , using methods like the Linear Interaction Energy (LIE) method based on MD simulations, can quantify the strength of the ligand binding. acs.org

These models help rationalize the observed structures and properties of this compound and predict its interactions with other molecules, such as substrates in a catalytic reaction. nih.gov

Table 3: Common Coordination Parameters for Lead(II) Carboxylate Complexes

Parameter Description Typical Values / Modes Source
Coordination Number Number of donor atoms bonded to the Pb(II) center. Highly variable; can range from 2 to 9, often lower in hemidirected structures. mdpi.comnih.gov
Coordination Geometry Spatial arrangement of ligands (e.g., hemidirected, holodirected). Often distorted due to the stereochemically active lone pair. rsc.orgnih.gov
Carboxylate Binding Mode How the carboxylate group coordinates to the metal. Monodentate, bidentate chelating, µ-bridging, µ212-bridging. researchgate.netmdpi.com
Pb-O Bond Length The distance between the lead atom and a coordinated oxygen atom. Typically ranges from ~2.4 Å to ~2.8 Å for stronger bonds; longer distances can indicate weaker interactions. mdpi.commdpi.com

Emerging Research Frontiers and Future Directions

Innovations in Sustainable Synthesis and Process Intensification

The chemical industry is increasingly moving away from traditional batch syntheses towards more sustainable and efficient methods. This shift is particularly relevant for metal carboxylates like Lead(II) isooctanoate.

Sustainable Synthesis: Green chemistry principles are at the forefront of new synthetic route design. Research is focused on utilizing renewable starting materials and environmentally benign solvents. acs.orgrsc.org One approach involves the use of bio-based carboxylic acids derived from plant oils instead of petroleum-based precursors. Another key area is the development of catalytic processes that minimize waste and energy consumption. For instance, methods that allow for the direct synthesis of metal carboxylates from metal oxides or even metal sulfates, which were previously challenging, are being explored to create more atom-economical pathways. google.com The use of water as a solvent or even solvent-free reaction conditions represents a significant goal in making the synthesis of metal carboxylates a greener process. rsc.org

TechnologyPrinciplePotential Advantages for Metal Carboxylate Synthesis
Microchannel Reactors Reactions occur in channels with sub-millimeter dimensions.Enhanced heat and mass transfer, improved safety for exothermic reactions, precise process control. energy.gov
Spinning Disk Reactors A thin film of reactants is subjected to high shear forces on a rotating surface.Excellent mixing and heat transfer, rapid reaction rates, suitable for viscous materials. uwa.edu.au
Reactive Distillation The reactor is also a distillation column; products are separated from reactants as they are formed.Increased conversion by shifting equilibrium, energy savings, reduced capital cost. energy.gov
Solvent-Free Synthesis Reactions are conducted in the absence of a solvent, often using mechanical energy (mechanochemistry) or heating the neat reactants.Reduced waste, elimination of costly and potentially toxic solvents, simplified purification. grafiati.com

Design and Development of Next-Generation Lead-Reduced and Non-Lead Analogues

Due to the cumulative toxicity of lead, significant research has been dedicated to finding effective, less hazardous replacements, particularly in its primary application as a drier in alkyd-based coatings. chimia.chwikipedia.org

The development of lead-free driers began in earnest in the 1970s. westdry.commaldeepindia.com The most successful replacements are based on other metals that can promote the oxidative cross-linking and polymerization of coating films. chimia.chgoldstab.com

Key Lead-Free Alternatives:

Zirconium: Zirconium carboxylates are the most widely adopted replacements for lead driers. chimia.chgoldstab.com They act as "through driers," ensuring uniform curing of the paint film, primarily by forming coordination bonds with hydroxyl and carboxyl groups in the resin. chimia.chgoldstab.com A common substitution strategy is to replace 4 parts of lead metal with 3 parts of zirconium metal by weight in a formulation. maldeepindia.com

Strontium: Strontium-based driers are considered to have excellent all-around performance and are noted for promoting through drying, especially under adverse conditions like low temperature and high humidity. maldeepindia.comspecialchem.com They are often considered less toxic than zirconium compounds. maldeepindia.com

Bismuth: Bismuth carboxylates are also used to a limited extent as lead substitutes, contributing to through drying. chimia.ch

Calcium: While not a direct replacement for lead on its own, calcium is a crucial auxiliary drier used in combination with active driers like cobalt and lead-free alternatives like zirconium. chimia.chspecialchem.com It improves performance in challenging weather conditions and helps prevent "loss-of-dry" issues during paint storage. chimia.chspecialchem.com

Other Metals: Other metals explored as potential components in lead-free drier systems include cerium, iron, and vanadium. chimia.chwestdry.com

The transition extends beyond paint driers. In the field of advanced materials, there is a major push to develop lead-free metal-halide perovskites for applications in solar cells and optoelectronics, replacing lead with less toxic elements like tin, germanium, or bismuth. researchgate.netoptica.org

Metal ReplacementKey Function in CoatingsPerformance Notes
Zirconium (Zr) Through DrierMost common lead replacement; improves through drying via coordination bond formation. goldstab.com
Strontium (Sr) Through DrierGood performance in adverse weather; considered less toxic than zirconium. maldeepindia.comspecialchem.com
Bismuth (Bi) Through DrierUsed to a limited extent as a lead substitute. chimia.ch
Calcium (Ca) Auxiliary DrierImproves hardness and gloss; prevents "loss of dry" on storage; used with primary driers. specialchem.com

Interdisciplinary Research Integrating Environmental Science, Materials Science, and Chemical Engineering

Addressing the challenges posed by lead compounds requires a collaborative, interdisciplinary approach.

Environmental Science: This field provides the fundamental understanding of lead's transport, fate, and impact in ecosystems. Research in this area focuses on developing sensitive methods for detecting lead contamination and creating effective remediation strategies. For example, chemists have developed new metal-organic frameworks (MOFs) that can selectively bind and precipitate even trace amounts of lead from wastewater. smartwatermagazine.com

Materials Science: Materials scientists are at the core of designing and synthesizing novel lead-free materials. This involves creating new compounds, such as lead-free perovskites or hybrid organic-inorganic materials, that replicate or exceed the performance of their lead-containing predecessors. researchgate.netacs.org This research explores the relationship between a material's structure at the molecular level and its macroscopic properties, enabling the rational design of safer alternatives.

Chemical Engineering: Chemical engineers are essential for translating laboratory discoveries into viable, large-scale industrial processes. energy.gov They apply principles of process intensification, reactor design, and separation technology to develop manufacturing routes for new lead-free analogues that are not only sustainable and environmentally friendly but also economically competitive. uwa.edu.au

This integrated approach ensures that the entire lifecycle of a chemical product—from its synthesis and application to its end-of-life—is considered, paving the way for a more sustainable chemical industry.

Advancements in Computational Design and High-Throughput Screening of Related Compounds

The traditional "trial-and-error" approach to discovering new materials and catalysts is slow and resource-intensive. acs.org Modern research is increasingly leveraging computational chemistry and high-throughput experimentation to accelerate this process.

Computational Design: Computational methods, including machine learning (ML) and artificial intelligence (AI), are transforming materials discovery. researchgate.netoup.com These tools can analyze vast datasets of chemical structures and their properties to identify patterns and build predictive models. acs.orgdntb.gov.ua For instance, a quantitative structure-activity relationship (QSAR) model can be developed to predict the catalytic activity of a metal carboxylate based on its molecular descriptors. dntb.gov.ua This allows researchers to computationally screen thousands of hypothetical candidate molecules and prioritize the most promising ones for synthesis, significantly reducing the experimental workload. acs.org Generative AI models can even propose entirely new catalyst structures with desired properties. oup.com

High-Throughput Screening (HTS): HTS complements computational design by enabling the rapid synthesis and testing of large libraries of compounds in parallel. rsc.org Robotic systems can prepare and screen hundreds or thousands of potential catalysts or material formulations in a single day. nih.govsigmaaldrich.com For example, a library of different metal carboxylates could be rapidly screened for their catalytic activity in a specific polymerization reaction. rsc.org This combination of computational pre-screening followed by experimental HTS creates a powerful workflow for discovering next-generation materials, including lead-free alternatives to this compound. acs.org

TechniqueApplication in Compound DiscoveryKey Benefit
Machine Learning (ML) Predicts properties (e.g., catalytic activity, stability) of new molecules based on existing data. acs.orgdntb.gov.uaAccelerates screening by prioritizing candidates for synthesis.
Generative AI Designs novel molecular structures with optimized properties. oup.comMoves beyond known chemical space to propose innovative solutions.
High-Throughput Screening (HTS) Rapidly synthesizes and tests large libraries of compounds in parallel. rsc.orgDramatically increases the speed of experimental validation and discovery.
Automated Reactivity Exploration Computationally explores all possible reaction pathways for a given catalyst. acs.orgProvides deep mechanistic insight and identifies potential side reactions or catalyst degradation pathways.

Role in Advanced Catalytic Systems and Complex Chemical Transformations

While known for its role as a drier, the lead(II) ion in compounds like this compound possesses catalytic properties that are being explored in more complex chemical transformations. The utility of lead in catalysis stems from its Lewis acidic character and the accessibility of the Pb(IV)/Pb(II) redox couple. rsc.org

Lead(II) compounds can function as Lewis acid catalysts, activating organic molecules for subsequent reactions. rsc.org For example, lead(II) complexes have been shown to act as effective heterogeneous catalysts for cyanosilylation reactions, which are important carbon-carbon bond-forming processes in organic synthesis. rsc.org These catalysts can be recycled multiple times without a significant loss of activity. rsc.org

The carboxylate ligand itself is not just a spectator; it plays a crucial role in the catalytic cycle. Carboxylates can modulate the electronic properties and coordination environment of the metal center. acs.org In some catalytic systems, the carboxylate group can act as an "oxide relay," facilitating complex steps like O-O bond formation in water oxidation catalysis by providing an intramolecular nucleophilic oxygen. acs.org

Furthermore, lead catalysts, often in the form of lead(IV) carboxylates, have been used in a variety of oxidative transformations. rsc.org While research into chiral lead complexes for asymmetric catalysis has been explored, achieving high levels of enantioselectivity has remained a challenge. rsc.org The unique reactivity of organolead reagents continues to be of interest for mediating certain ligand-coupling processes that are not easily achieved with other metals. rsc.org The exploration of this compound and related lead carboxylates in these advanced catalytic systems could unveil new synthetic methodologies. rsc.orgalfachemic.com

Q & A

Q. What experimental methods are recommended for synthesizing Lead(II) isooctanoate with high purity, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Protocol : this compound is typically synthesized via the reaction of lead(II) oxide or acetate with isooctanoic acid under reflux in an anhydrous solvent (e.g., toluene). Key parameters include maintaining a 1:2 molar ratio of Pb:isooctanoic acid and controlling temperature (80–100°C) to avoid decomposition .
  • Purity Optimization : Post-synthesis purification involves vacuum distillation to remove excess acid, followed by recrystallization in non-polar solvents. Purity can be verified using FTIR (absence of unreacted acid peaks at ~1700 cm⁻¹) and elemental analysis (Pb content ~54–56%) .

Q. How can researchers characterize the thermal stability and decomposition pathways of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Conduct TGA under inert gas (N₂) at a heating rate of 10°C/min. This compound typically decomposes in two stages:
    • Stage 1 (150–200°C): Loss of coordinated solvent.
    • Stage 2 (250–350°C): Degradation of the carboxylate ligand, forming PbO residues .
  • Complementary Techniques : Pair TGA with Differential Scanning Calorimetry (DSC) to identify endothermic/exothermic transitions and XRD to confirm residual PbO crystallinity .

Advanced Research Questions

Q. How can conflicting data on the solubility of this compound in polar solvents be resolved?

Methodological Answer:

  • Contradiction Analysis : Discrepancies arise from variations in solvent purity, trace moisture, or measurement techniques. For example:
    • Reported Solubility : Some studies claim limited solubility in ethanol (0.5 g/100 mL at 25°C), while others report higher values due to residual moisture enhancing solubility .
    • Resolution Strategy :

Standardize solvent purity (e.g., anhydrous ethanol with <0.01% H₂O).

Use Karl Fischer titration to quantify moisture in solvents.

Validate solubility via gravimetric analysis after 24-hour equilibration .

Q. What advanced spectroscopic methods are suitable for probing the coordination geometry of Lead(II) in isooctanoate complexes?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS) : Analyze the Pb L₃-edge to determine coordination number (typically 4–6 in carboxylates) and bond distances. Compare with model compounds (e.g., Pb(OAc)₂) .
  • Solid-State NMR : Use ²⁰⁷Pb NMR to assess symmetry and electronic environment. Isotropic chemical shifts for Pb(II) carboxylates range from 2000–4000 ppm .

Q. How can researchers design experiments to evaluate the catalytic activity of this compound in polymerization reactions while minimizing Pb leakage?

Methodological Answer:

  • Experimental Design :
    • Catalytic Testing : Use this compound (1–5 mol%) in ring-opening polymerization of ε-caprolactone. Monitor conversion via ¹H NMR or GPC.
    • Leakage Mitigation :
  • Employ chelating agents (e.g., EDTA) in post-reaction mixtures to sequester free Pb²⁺.
  • Quantify Pb leakage via ICP-MS, ensuring concentrations remain below 1 ppm .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in reported toxicity data for this compound in environmental studies?

Methodological Answer:

  • Root Cause Analysis : Variability often stems from differences in test organisms (e.g., Daphnia vs. algae), exposure duration, or Pb speciation.
  • Mitigation Steps :
    • Normalize data to bioavailable Pb²⁺ concentrations (measured via ion-selective electrodes).
    • Apply multivariate statistical models (e.g., PCA) to isolate confounding variables .

Q. What strategies are effective for integrating fragmented literature on this compound’s applications into a coherent review?

Methodological Answer:

  • Scoping Review Framework :
    • Search Strategy : Use Boolean terms (e.g., "this compound" AND (catalyst OR lubricant)) across Scopus, Web of Science, and specialized chemistry databases.
    • Data Synthesis : Categorize findings by application (e.g., catalysis, polymer additives) and critically appraise methodologies to identify knowledge gaps .

Reporting and Reproducibility

Q. What are the best practices for documenting this compound synthesis to ensure reproducibility?

Methodological Answer:

  • Detailed Protocols :
    • Specify solvent batch numbers, drying methods (e.g., molecular sieves), and inert gas flow rates.
    • Report yield, purity metrics (e.g., elemental analysis), and spectral data (FTIR, NMR) in supplementary materials .

Q. Tables for Key Data Comparison

PropertyReported Value 1Reported Value 2Recommended Validation Method
Solubility in Toluene25 g/100 mL (25°C)18 g/100 mL (25°C)Gravimetric analysis
Decomposition Onset150°C170°CTGA/DSC under N₂
Pb Content54.2%55.8%ICP-OES

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead(II) isooctanoate
Reactant of Route 2
Reactant of Route 2
Lead(II) isooctanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.